molecular formula C36H52O11 B14442912 Cucurbitacine-X-glucoside CAS No. 74080-86-7

Cucurbitacine-X-glucoside

Cat. No.: B14442912
CAS No.: 74080-86-7
M. Wt: 660.8 g/mol
InChI Key: VUWQDBVUAUCVJP-HNSCCJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cucurbitacine-X-glucoside involves multiple steps, starting from cucurbitane-type triterpenoid saponins. The process typically includes oxidation, reduction, and glycosylation reactions . Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group modifications.

Industrial Production Methods

Industrial production of this compound often involves the extraction of cucurbitacins from natural sources, followed by chemical modification to introduce the glucoside moiety . Advanced techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Glycosylation of Cucurbitacins

Glycosylation is a crucial step in the biosynthesis and modification of cucurbitacins, influencing their bioactivity and solubility . UGTs facilitate the transfer of a glucose molecule from UDP-glucose (UDP-Glc) to a specific hydroxyl group on the cucurbitacin skeleton .

2.1. Enzyme Specificity

  • UGTs exhibit substrate specificity, with certain enzymes preferring specific cucurbitacin forms as sugar acceptors . For instance, UGT74F2 from Cucumis sativus specifically glucosylated cucurbitacin E (CuE) but not cucurbitacin B (CuB), cucurbitacin D (CuD), or cucurbitacin I (CuI) . Similarly, UGT7AM3 from cucumber can only glycosylate cucurbitacin C among other structurally similar cucurbitacins .

  • GT-SM, a mutant of UGT74AC1, showed high activity towards the C2-OH of cucurbitacin F 25-acetate (CA-F25), demonstrating strong regioselectivity .

2.2. Regioselectivity

  • The position of glycosylation on the cucurbitacin molecule is highly regioselective, with different UGTs catalyzing glycosylation at specific hydroxyl groups . For example, GT-SM glycosylates CA-F25 at the C2-OH position, whereas other positions such as C3, C16, and C20-OH are not catalyzed .

  • UGTs that catalyze the glycosylation of cucurbitacins at the C2-OH have not been reported prior to 2020 .

2.3. UDP-Glucose Regeneration

  • The glycosylation of cucurbitacins by UGTs requires UDP-Glc, which can be costly . To overcome this limitation, a UDP-Glc regeneration system can be employed . This system couples GT-SM to sucrose synthase (Susy) to regenerate UDP-Glc from sucrose and UDP, enhancing the efficiency and economic feasibility of the glycosylation process .

Acetylation of Cucurbitacins

Acetylation, another crucial modification, involves the addition of an acetyl group to the cucurbitacin molecule, often at hydroxyl groups . Acetyltransferases (ACTs) catalyze this reaction, influencing the diversity and bioactivity of cucurbitacins .

3.1. ACT Specificity

  • ACTs also exhibit substrate specificity. For example, ACT1 (Cla007081), ACT2 (Cla008353), and ACT3 (Csa6G088700, Melo3C022373, and Cla007081) specifically acetylate the C25-hydroxyl of cucurbitacin D (CuD), cucurbitacin I (CuI), and deacetyl-cucurbitacin C in the synthesis of cucurbitacin B (CuB), CuE, and cucurbitacin C (CuC), respectively .

  • ACT1 (Cla007081) can catalyze the deacetylation of CuB, CuE, and CuE-Glu .

3. 2. Acetylation Positions

  • ACT3 could acetylate all analyzed cucurbitacins during synthesis and one acetylated cucurbitacin during LC-MS analysis, leading to the identification of 16-O-acetyl CuB, 16-O-acetyl CuD, 16-O-acetyl CuI, and 16-O-acetyl CuE .

Mass Spectrometric Analysis of Cucurbitacins and Glucosides

Mass spectrometry (MS) is a powerful tool for identifying and characterizing cucurbitacins and their derivatives, including glucosides .

4.1. QTOF-MS/MS Behavior

  • QTOF-MS/MS (Quadrupole Time-of-Flight MS/MS) can be used to analyze cucurbitacins and 23,24-dihydrocucurbitacins . During analysis, adducts such as [M + H]-, [M + Cl]-, [M + FA − H]-, and [M + NO3]- may be detected . Additionally, signals related to the in-source fragment of the standard after the elimination of acetic acid may be found .

  • The analysis of the [M + FA − H]- adduct of hemslecin A at a collision energy of 40 eV led to characteristic signals that could be related to [M − H2O − H]-, [M − C2H4O2 − H]-, [M − C2H4O2 − H2O − H]-, [M − C4H8O4 − H]-, and [M − C8H16O4 − H]- .

4.2. Identification of Glucosides

  • Mass losses can indicate the presence of glycosides of cucurbitacins and 23,24-dihydrocucurbitacins . These compounds may produce fragments that indicate a loss of C6H12O3 .

4.3. Known and Newly Found Cucurbitacins

  • Table 2 from MDPI lists known cucurbitacins and newly found 23,24-dihydrocucurbitacins putatively identified in the tuber of C. naudinianus using HPLC-QTOF-MS/MS .

Biological Activities of Cucurbitacin Glucosides

Cucurbitacin glucosides exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects .

5.1. Antioxidant Properties

  • Cucurbitacin B/E glucosides have demonstrated antioxidant capacities and free-radical scavenging activities . These properties suggest their potential in preventing human diseases involving free radical and oxidative damage .

5.2. Anti-inflammatory Effects

  • Cucurbitacins can inhibit the expression of tumor necrosis factor alpha (TNFα) in lymphocytes and macrophages and interfere with the activity of nuclear factor-kappa-B (NF-κB) . They can also inhibit the activity of cyclooxygenases 2 (COX2) and the production of pro-inflammation mediators through inducible nitric oxide synthase (iNOS) .

5.3. Antitumor Activities

  • Cucurbitacin glucosides have shown promising potential in cancer therapy . Treating cancerous cells with cucurbitacin B/E glucosides may cause cell cycle arrest at G2/M by reducing the amount and activity of the p34 CDC2/cyclin B1 complex, which is necessary for G2 to M transition .

  • Cucurbitacin L 2-O-β-glucoside (CLG) has been shown to induce cell death in human colon cancer cells (HT-29) . CLG also exhibits antioxidant properties and can curtail nitrous oxide (NO) production in RAW264.7 macrophages .

Pharmacokinetic Considerations

  • The pharmacokinetic properties of cucurbitacins and their glucosides are still being investigated . Glucuronidation, a metabolic reaction, is primarily mediated by UGT1A1, followed by UGT1A7, 1A10, 1A6, and 1A8 . Sulfation activities of cucurbitacins I, D, and E have also been identified .

Tables

Table 1: Functional Groups and Double Bond Positions in Various Cucurbitacins

CucurbitacinPosition and Type of O-Functionalities in the Cucurbitane SkeletonPosition of C-C Double Bonds in the Cucurbitane Skeleton
23
AOH β=O
BOH β=O
COH α=O
DOH β=O
EOH=O
POH αOH α
QOH αOH α
ROH β=O
SOH=O
TOH=O

Table 2: Known Cucurbitacins and Newly Found 23,24-Dihydrocucurbitacins

Peak No. in Figure 5/Figure 6NameMolecular FormulaRT (min)m/zIon TypeExact m/zError (ppm)MS/MS m/z of [M + FA − H] −
1Cucurbitacin G/HC30H46O89.93579.3178[M + FA − H] −579.31750.52497.2708
569.2898[M + Cl] −569.28871.93301.1792
533.3130[M − H] −533.31201.88165.0914
2Cucurbitacin G/HC30H46O810.19579.3179[M + FA − H] −579.31750.69497.2931
569.2895[M + Cl] −569.28871.41301.1826
533.3127[M − H] −533.31201.31165.0934
3Cucurbitacin J/KC30H44O811.21577.3029[M + FA − H] −577.30181.91495.2697
567.2749[M + Cl] −567.27303.35299.1601
531.2980[M − H] −531.29633.20163.0751
4Cucurbitacin J/KC30H44O811.57577.3030[M + FA − H] −577.30182.08495.2789
567.2746[M + Cl] −567.27302.82299.1673

Mechanism of Action

The mechanism of action of cucurbitacine-X-glucoside involves multiple molecular targets and pathways. It exerts its effects by:

Properties

CAS No.

74080-86-7

Molecular Formula

C36H52O11

Molecular Weight

660.8 g/mol

IUPAC Name

(8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-17-[(E,2R)-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C36H52O11/c1-17(2)9-12-24(39)36(8,45)29-20(38)14-33(5)23-11-10-18-19(35(23,7)25(40)15-34(29,33)6)13-21(30(44)32(18,3)4)46-31-28(43)27(42)26(41)22(16-37)47-31/h9-10,12-13,17,19-20,22-23,26-29,31,37-38,41-43,45H,11,14-16H2,1-8H3/b12-9+/t19-,20-,22-,23+,26-,27+,28-,29+,31-,33+,34-,35+,36+/m1/s1

InChI Key

VUWQDBVUAUCVJP-HNSCCJSDSA-N

Isomeric SMILES

CC(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O

Canonical SMILES

CC(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.